molecular formula C9H8N2O2 B568021 3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid CAS No. 1315359-97-7

3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid

Cat. No.: B568021
CAS No.: 1315359-97-7
M. Wt: 176.175
InChI Key: IVKWNPQFVBMAHF-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused imidazole-pyridine core with a methyl group at the 3-position and a carboxylic acid moiety at the 7-position. This compound is structurally related to imidazo[1,2-a]pyridine-7-carboxylic acid (IPCA), a well-documented molecular fluorophore in carbon dots (CDs) synthesized from citric acid (CA) and ethylenediamine (EDA) . While IPCA is known for its high fluorescence quantum yield (QY ~54.7%) and blue emission in CDs , the methyl substitution at the 3-position in 3-methyl-IPCA may alter its electronic properties, aggregation behavior, and applications in photonics or pharmaceuticals .

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-10-8-4-7(9(12)13)2-3-11(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKWNPQFVBMAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315359-97-7
Record name 3-Methylimidazo[1,2-a]pyridine-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid can be achieved through various synthetic strategies. Common methods include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The imidazo[1,2-a]pyridine scaffold is highly tunable, with modifications at positions 2, 3, 6, 7, and 8 significantly impacting physicochemical properties. Below is a comparative analysis of key derivatives:

Compound Name Substituents Key Properties Applications References
IPCA (imidazo[1,2-a]pyridine-7-carboxylic acid) -COOH at C7 - Blue emission (λ~450 nm)
- High QY (~54.7%)
- Forms aggregates in CDs
Fluorescent CDs, bioimaging
3-Methyl-IPCA -CH₃ at C3, -COOH at C7 - Altered electrophilic reactivity
- Potential for modified fluorescence
Pharmaceuticals, CDs
TPDCA (5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid) -COOH at C3, C7; thiazole ring - Green emission
- Higher photostability vs. IPCA
Biodegradable polymers, sensors
7-Methoxy-IPCA -OCH₃ at C7, -COOH at C3 - Red-shifted emission
- Enhanced solubility in polar solvents
Drug development, optical materials
3-Bromo-IPCA -Br at C3, -COOH at C7 - Electron-withdrawing effect
- Halogen bonding for crystal engineering
Synthetic intermediates, organocatalysis

Optical Properties and Quantum Yields

  • IPCA : Dominates blue emission in CA-derived CDs with a QY of ~54.7%. Aggregation into stacked dimers preserves fluorescence .
  • No direct QY data reported, but analogs like TPDCA show QY ~9.1% for red emission .
  • 7-Trifluoromethyl-IPCA (C9H5F3N2O2): The electron-withdrawing CF₃ group at C7 could shift emission to longer wavelengths (unreported experimentally) .
  • AEIOP (1-(2-aminoethyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]-pyridine-7-carboxylic acid): Aminoethyl substitution enhances crosslinking in polymer dots, enabling solid-state fluorescence .

Chemical Reactivity

  • Electrophilic Substitution : In unsubstituted imidazo[1,2-a]pyridines, electrophiles attack C3. Methylation at C3 (as in 3-methyl-IPCA) redirects reactivity to C2, enabling nucleophilic substitutions (e.g., bromination at C2) .
  • Carboxylic Acid Functionalization : The -COOH group at C7 facilitates conjugation with amines or alcohols, critical for integrating fluorophores into CDs or polymers .

Pharmacological Relevance

Imidazo[1,2-a]pyridine derivatives are pharmacologically active (e.g., zolpidem).

  • 7-Methoxy-IPCA : Methoxy groups enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .
  • 3-Bromo-IPCA : Halogenated analogs serve as intermediates in synthesizing kinase inhibitors .

Biological Activity

3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid (3-MI) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-MI is characterized by its imidazo[1,2-a]pyridine structure, which is known for various biological activities. The molecular formula of 3-MI is C9H8N2O2C_9H_8N_2O_2, and it features a carboxylic acid functional group that contributes to its reactivity and biological interactions.

The biological activity of 3-MI can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies have indicated that 3-MI acts as an inhibitor of glutamine synthetase, an enzyme critical for nitrogen metabolism. This inhibition can lead to disrupted cellular processes that rely on glutamine synthesis.
  • Antimicrobial Activity : Research has demonstrated that 3-MI exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Potential : Preliminary studies suggest that 3-MI may possess anticancer properties. It has been evaluated for its cytotoxic effects against several cancer cell lines, indicating a need for further investigation into its mechanisms as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 3-MI:

Activity Type Study Findings Reference
AntimicrobialInhibits growth of multiple bacterial strains
Enzyme InhibitionActs as a glutamine synthetase inhibitor
CytotoxicityExhibits cytotoxic effects on cancer cell lines
AntituberculosisPotential activity against Mycobacterium tuberculosis

Case Studies and Research Findings

  • Antimicrobial Studies : A study highlighted the effectiveness of 3-MI against Staphylococcus aureus and Escherichia coli, where it demonstrated significant inhibition at low concentrations. This suggests its potential utility in developing new antimicrobial agents.
  • Cytotoxicity Assessment : In vitro tests revealed that 3-MI exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve inducing apoptosis in these cells, warranting further exploration into its use as an anticancer therapeutic .
  • Antituberculosis Activity : Recent research indicates that derivatives of imidazo[1,2-a]pyridine compounds, including 3-MI, show promise against drug-resistant strains of M. tuberculosis. The mechanism involves targeting specific proteins essential for bacterial survival, making it a candidate for further development in tuberculosis treatment .

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